molecular formula C11H9BrCl2N2 B1406417 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1607838-00-5

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No. B1406417
CAS RN: 1607838-00-5
M. Wt: 320.01 g/mol
InChI Key: LAMZIPQUERBHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (5-Br-3,4-DCP) is an organic compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis due to its reactivity and versatility. 5-Br-3,4-DCP has been used in a variety of biochemical and physiological studies, as well as in lab experiments involving synthesis and reaction mechanisms.

Scientific Research Applications

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, as well as to investigate the biochemical and physiological effects of drugs and other compounds. It has also been used as a reagent in organic synthesis, as it is highly reactive and versatile.

Mechanism of Action

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a nucleophilic reagent, meaning that it has the ability to react with other molecules by forming a covalent bond. When 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine reacts with an enzyme, it forms a covalent bond with the enzyme's active site, resulting in the inhibition of the enzyme's activity. This inhibition can be used to study the mechanism of action of enzymes, as well as to investigate the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has been used to study the biochemical and physiological effects of drugs and other compounds. It has been shown to inhibit the activity of enzymes, which can lead to changes in cellular metabolism. It has also been used to study the effects of drugs on the nervous system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in lab experiments has several advantages. It is highly reactive and versatile, making it suitable for a variety of applications. It is also relatively inexpensive, making it cost-effective for laboratory use. However, it is important to note that 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be toxic if handled improperly, so it is important to take appropriate safety precautions when using it in the lab.

Future Directions

The use of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in scientific research has a wide range of potential applications. It can be used to study the mechanism of action of enzymes, as well as to investigate the biochemical and physiological effects of drugs and other compounds. It can also be used in organic synthesis and reaction mechanisms. Furthermore, 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be used to study the effects of drugs on the nervous system and the cardiovascular system. In the future, 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine may be used to develop new drugs and treatments for a variety of diseases and disorders.

properties

IUPAC Name

5-bromo-3,4-dichloro-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrCl2N2/c1-6-3-4-7(2)16(6)11-10(14)9(13)8(12)5-15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMZIPQUERBHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=C2Cl)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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